Cas no 52795-52-5 ((2R)-2-aminobut-3-enoic acid)

(2R)-2-アミノブト-3-エン酸は、不斉炭素を有する非天然型アミノ酸の一種であり、特にビニル基を側鎖に持つことが特徴です。この構造的特徴により、有機合成や医薬品開発において重要な中間体として利用されます。光学純度が高く、立体選択的反応における優れた基質としての性能を発揮します。また、タンパク質工学やペプチド修飾の分野では、官能基の導入や構造改変に有用です。高い反応性と多様な誘導体化の可能性を兼ね備えており、学術研究から産業応用まで幅広い用途が期待されています。

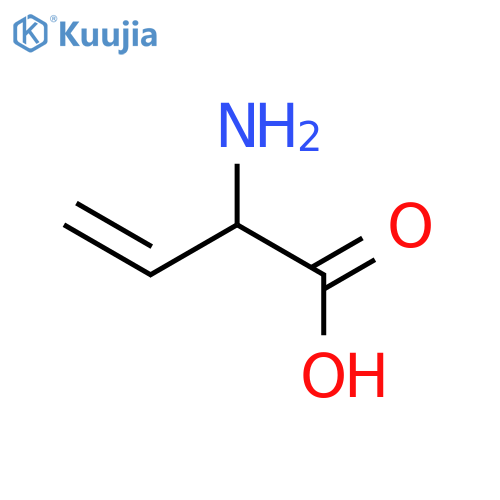

(2R)-2-aminobut-3-enoic acid structure

商品名:(2R)-2-aminobut-3-enoic acid

(2R)-2-aminobut-3-enoic acid 化学的及び物理的性質

名前と識別子

-

- (R)-2-Aminobut-3-enoic acid

- 2R-AMINO-3-BUTENOIC ACID

- D-VINYLGLYCINE

- AC1NR9X0

- ANW-63862

- CTK8C0007

- MolPort-019-879-193

- PubChem21787

- (2R)-2-aminobut-3-enoic acid

- (R)-2-AMINOBUT-3-ENOICACID

- CS-0331869

- 2r-vinylglycine

- A934792

- 52795-52-5

- 3-Butenoic acid, 2-amino-, (2R)-

- Q27092943

- PS-13137

- SCHEMBL8057279

- AKOS015854068

- 2-AMMONIOBUT-3-ENOATE, 2-AMINO-3-BUTENOATE

-

- MDL: MFCD09836110

- インチ: InChI=1S/C4H7NO2/c1-2-3(5)4(6)7/h2-3H,1,5H2,(H,6,7)/t3-/m1/s1

- InChIKey: RQVLGLPAZTUBKX-GSVOUGTGSA-N

- ほほえんだ: C=C[C@H](C(=O)O)N

計算された属性

- せいみつぶんしりょう: 101.047678466g/mol

- どういたいしつりょう: 101.047678466g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 7

- 回転可能化学結合数: 2

- 複雑さ: 89.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.3Ų

- 疎水性パラメータ計算基準値(XlogP): -2.6

(2R)-2-aminobut-3-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM193780-1g |

(R)-2-aminobut-3-enoic acid |

52795-52-5 | 95% | 1g |

$1225 | 2024-07-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0395-1G |

(2R)-2-aminobut-3-enoic acid |

52795-52-5 | 95% | 1g |

¥ 2,310.00 | 2023-04-13 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1148-5g |

(R)-2-aminobut-3-enoic acid |

52795-52-5 | 95% | 5g |

$1800 | 2023-09-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0395-250mg |

(2R)-2-aminobut-3-enoic acid |

52795-52-5 | 95% | 250mg |

¥924.0 | 2024-04-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0395-1g |

(2R)-2-aminobut-3-enoic acid |

52795-52-5 | 95% | 1g |

¥2310.0 | 2024-04-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402539-1g |

(R)-2-aminobut-3-enoic acid |

52795-52-5 | 98% | 1g |

¥3276.00 | 2024-05-10 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0395-100mg |

(2R)-2-aminobut-3-enoic acid |

52795-52-5 | 95% | 100mg |

¥693.0 | 2024-04-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0395-500mg |

(2R)-2-aminobut-3-enoic acid |

52795-52-5 | 95% | 500mg |

¥1538.0 | 2024-04-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0395-100.0mg |

(2R)-2-aminobut-3-enoic acid |

52795-52-5 | 95% | 100.0mg |

¥693.0000 | 2024-08-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0395-1.0g |

(2R)-2-aminobut-3-enoic acid |

52795-52-5 | 95% | 1.0g |

¥2310.0000 | 2024-08-02 |

(2R)-2-aminobut-3-enoic acid 関連文献

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939

52795-52-5 ((2R)-2-aminobut-3-enoic acid) 関連製品

- 70982-53-5((S)-2-Aminobut-3-enoic acid)

- 56512-51-7(2-Aminobut-3-enoic acid)

- 52773-87-2(2-AMINO-3-BUTENOIC ACID)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:52795-52-5)(2R)-2-aminobut-3-enoic acid

清らかである:99%/99%

はかる:1.0g/500.0mg

価格 ($):289.0/193.0